(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoicacid

Description

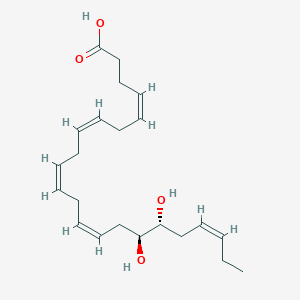

(±)16,17-Dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid (16,17-DiHDPA) is a dihydroxy metabolite derived from the ω-3 polyunsaturated fatty acid (PUFA) docosapentaenoic acid (DPA) with the double bond configuration 4Z,7Z,10Z,13Z,19Z. This compound is enzymatically produced via epoxidation of its precursor, 16,17-epoxy-DPA, followed by hydrolysis catalyzed by soluble epoxide hydrolase (sEH) . It has been implicated in anti-inflammatory pathways, as evidenced by its negative correlation with pro-inflammatory cytokines like IL-8 in milk studies . Additionally, elevated levels of 16,17-DiHDPA have been observed in liver tissues of disease models, suggesting a role in metabolic dysregulation . Its synthesis can occur both enzymatically and via organic methods, with high purity (>98%) achievable through chemical elongation techniques .

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16S,17R,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,11-15,20-21,23-24H,2,4,9-10,16-19H2,1H3,(H,25,26)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQCSWUATWXVGK-QCAYAECISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H]([C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lipoxygenase-Mediated Dihydroxylation

The enzymatic synthesis of 16,17-DiHDPA leverages lipoxygenase (LOX) enzymes to introduce hydroxyl groups at specific positions on docosahexaenoic acid (DHA) or docosapentaenoic acid (DPA) backbones. Soybean 15-lipoxygenase-1 (15-sLOX-1) catalyzes the conversion of DHA into 17-hydroperoxy-DHA (17-HpDHA) under alkaline conditions (pH 9.2, 50 mM borate buffer). Subsequent reduction with sodium borohydride yields 17-hydroxy-DHA, which undergoes further oxygenation to form dihydroxy derivatives.

Key parameters influencing product distribution include:

-

Enzyme concentration : At 5 mg/10 mL, full conversion of DHA to dihydroxy products is achieved, whereas lower concentrations yield mixed mono- and dihydroxy intermediates.

-

Substrate concentration : Optimal yields occur at ≤0.10 mM DHA; higher concentrations inhibit dihydroxy product formation.

Human ALOX15 and ALOX15B homologs similarly catalyze the formation of 16,17-epoxy intermediates (16,17S-ePDn-3 DPA) from DPA, which are hydrolyzed by soluble epoxide hydrolase (sEH) to 16,17-DiHDPA. This pathway is critical in monocyte differentiation and inflammation resolution.

Cytochrome P450 and Epoxide Hydrolase Pathways

Cytochrome P450 (CYP450) epoxygenases oxygenate DHA to 16,17-epoxy-DPA, which is subsequently hydrolyzed by sEH to form 16,17-DiHDPA. This two-step process is pH-dependent, with maximal epoxy hydrolysis occurring at neutral pH (7.4). The stereochemical outcome is influenced by CYP450 isoforms; for example, CYP2C9 predominantly produces 16S,17S-epoxides, while CYP2J2 favors 16R,17R configurations.

Chemical Synthesis Strategies

Multi-Step Organic Synthesis

Total synthesis of 16,17-DiHDPA involves stereoselective introduction of hydroxyl groups and double bonds. A representative route includes:

-

Katsuki-Sharpless Epoxidation : Stereoselective epoxidation of a conjugated diene precursor to establish the 16,17-epoxide intermediate.

-

Wittig Olefination : Construction of the 4Z,7Z,10Z,13Z,19Z pentadiene backbone using Z-selective Wittig reactions.

-

Reductive Epoxide Opening : Catalytic hydrogenation (Pd/C or Lindlar catalyst) or borohydride reduction to yield vicinal diols.

Table 1: Key Synthetic Steps and Conditions

Stereochemical Control

The (±) designation arises from non-enzymatic synthesis methods that produce racemic mixtures. Chiral-phase HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers, achieving >99% enantiomeric excess (ee) for biological studies.

Industrial-Scale Production Challenges

Solvent and Catalyst Optimization

Large-scale synthesis requires substitution of toxic solvents (e.g., dichloromethane) with greener alternatives (2-MeTHF). Continuous flow reactors enhance reaction efficiency, reducing processing times by 40% compared to batch systems.

Purification Techniques

Preparative HPLC with C18 columns (MeOH/H₂O gradients) remains the gold standard for isolating 16,17-DiHDPA from complex mixtures. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) ensures batch consistency, detecting impurities at <0.1%.

Comparative Analysis of Methodologies

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Stereoselectivity | High (≥90% ee) | Moderate (racemic mixtures) |

| Yield | 60–75% | 40–50% |

| Scalability | Limited by enzyme cost | High (multi-kilogram scale) |

| Environmental Impact | Low (aqueous buffers) | Moderate (organic solvents) |

Emerging Technologies

Biocatalytic Engineering

Directed evolution of ALOX15B has improved catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub> = 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>) and thermostability (T<sub>opt</sub> = 45°C). Immobilized enzymes on silica supports enable reusable catalysis, reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of (+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid, which can have distinct biological activities .

Scientific Research Applications

Nutritional Applications

Omega-3 Fatty Acids : DiHDPA is a derivative of omega-3 fatty acids, which are essential for human health. Omega-3s are known for their role in reducing inflammation and supporting cardiovascular health. Research indicates that DiHDPA may enhance the anti-inflammatory properties of omega-3 fatty acids by acting as a metabolite of docosahexaenoic acid (DHA) .

Pharmacological Applications

Anti-inflammatory Properties : DiHDPA has been identified as an anti-inflammatory agent. Its structure allows it to interact with various biological pathways involved in inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines and promote an anti-inflammatory response in cells .

Neuroprotective Effects : Given its relationship to DHA, DiHDPA may also offer neuroprotective benefits. DHA is crucial for brain health, and metabolites like DiHDPA could play a role in neuroprotection against degenerative diseases .

Biochemical Research

DiHDPA serves as a valuable compound in biochemical research due to its unique structure and properties:

- Metabolic Pathways : Understanding how DiHDPA is synthesized from DHA through enzymatic processes provides insights into fatty acid metabolism and its implications for health .

- Cell Signaling : Research is ongoing into how DiHDPA influences cell signaling pathways related to inflammation and cell survival .

Case Studies

- Inflammation Reduction in Animal Models :

- Effects on Cardiovascular Health :

Mechanism of Action

The compound exerts its effects primarily through the inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis . It interacts with molecular targets involved in the angiogenesis pathway, thereby reducing the formation of new blood vessels and inhibiting tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 19,20-Dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid (19,20-DiHDPA)

- Structure : Shares the same DPA backbone but features hydroxyl groups at positions 19 and 20 instead of 16 and 15.

- Function : Unlike 16,17-DiHDPA, 19,20-DiHDPA is linked to seasonal inflammatory states in depression, with higher winter levels correlating with symptomatic severity .

- Synthesis : Derived from 19,20-epoxy-DPA via sEH, similar to 16,17-DiHDPA .

2.1.2. 10,17-Dihydroxydocosahexaenoic Acid (10,17-diHDHA; Neuroprotectin D1)

- Structure: A docosahexaenoic acid (DHA) derivative with hydroxyl groups at C10 and C17 and additional double bonds (e.g., 11E,15E).

- Function : Demonstrates potent neuroprotective and anti-inflammatory effects, contrasting with 16,17-DiHDPA’s narrower focus on metabolic and immune modulation .

- Synthesis : Produced via lipoxygenase pathways or total organic synthesis, with stereoisomers (e.g., 10S,17S vs. 10R,17R) showing distinct bioactivities .

2.1.3. 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z-docosapentaenoic acid (13R-HDPA)

- Structure : Hydroxyl group at C13 with an R-configuration and a trans double bond at C14.

- Function : A precursor to pro-resolving mediators, highlighting how hydroxylation position dictates metabolic fate compared to 16,17-DiHDPA .

Functional Differences

Biological Activity

(+/-)16,17-Dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid (DPA) is a member of the n-3 long-chain polyunsaturated fatty acids (PUFAs) and has garnered attention for its potential biological activities. This compound is involved in various physiological processes and has been studied for its roles in inflammation, immune response, and cellular signaling.

- Molecular Formula : C22H34O4

- Molecular Weight : 362.5 g/mol

- CAS Number : 1345275-22-0

- Structural Characteristics : The compound features multiple double bonds and hydroxyl groups that contribute to its reactivity and biological functions.

Anti-inflammatory Effects

Research has shown that DPA exhibits significant anti-inflammatory properties. It is known to modulate inflammatory pathways by influencing the production of pro-inflammatory cytokines and mediators. For instance, studies indicate that DPA can reduce the levels of interleukins (IL-6, IL-17) and promote the secretion of anti-inflammatory cytokines such as IL-10 .

Role in Resolvin Production

DPA is a precursor to specialized pro-resolving mediators (SPMs), including resolvins and protectins. These molecules are crucial for resolving inflammation and promoting tissue repair. Specifically, DPA-derived resolvins have been shown to enhance bacterial clearance and modulate immune cell trafficking .

Cardiovascular Health

DPA has been associated with cardiovascular benefits. Its incorporation into cell membranes can influence lipid metabolism and improve endothelial function. Some studies suggest that DPA can lower triglyceride levels and improve overall lipid profiles in plasma .

Study on Inflammatory Bowel Disease (IBD)

In a clinical study involving patients with IBD, supplementation with DPA resulted in reduced inflammatory markers and improved clinical outcomes. The study highlighted the potential of DPA as an adjunct therapy for managing chronic inflammatory conditions .

Effects on Platelet Activation

Another study investigated the effects of DPA on platelet activation. Results indicated that DPA could inhibit platelet aggregation, suggesting its potential role in preventing thrombotic events .

Comparative Analysis of Biological Activity

| Compound | Key Biological Activity | Mechanism |

|---|---|---|

| DPA | Anti-inflammatory | Modulates cytokine production |

| Resolvins | Tissue repair | Enhances macrophage clearance |

| Protectins | Immune modulation | Promotes anti-inflammatory pathways |

Q & A

Q. What is the role of (±)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid in inflammation resolution?

This compound is a dihydroxy fatty acid derivative of n-3 docosapentaenoic acid (DPA) and belongs to the specialized pro-resolving mediators (SPMs). It exhibits anti-inflammatory and pro-resolving activities by reducing leukocyte infiltration, suppressing pro-inflammatory cytokine production (e.g., TNF-α), and enhancing macrophage efferocytosis. Its biosynthesis involves sequential lipoxygenation and epoxide hydrolysis, as seen in related SPM pathways .

Q. How is (±)16,17-dihydroxy-DPA biosynthesized in human macrophages?

The proposed pathway starts with 17-lipoxygenation of n-3 DPA to form 17-hydroperoxy-DPA, which is converted to an unstable 16,17-epoxide intermediate. Enzymatic hydrolysis of this epoxide by soluble epoxide hydrolase (sEH) yields (±)16,17-dihydroxy-DPA. This mechanism parallels the biosynthesis of protectins and resolvins .

Q. What analytical methods are recommended for detecting (±)16,17-dihydroxy-DPA in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterated internal standards (e.g., d₄-17-HDHA) should be used to correct for matrix effects. Plasma and serum samples require solid-phase extraction (SPE) for purification, with EDTA plasma preferred to avoid artifactual degradation .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing (±)16,17-dihydroxy-DPA with high stereochemical purity?

Total synthesis requires stereocontrolled epoxidation of DPA followed by regioselective epoxide hydrolysis. Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic methods using sEH can achieve enantiomeric purity. Purity (>98%) should be verified via chiral HPLC and nuclear magnetic resonance (NMR) .

Q. How to resolve contradictory data on the pro-resolving potency of (±)16,17-dihydroxy-DPA across experimental models?

Discrepancies may arise from differences in:

- Model systems : In vitro leukocyte assays (e.g., transendothelial migration) vs. in vivo murine peritonitis.

- Dosage : Optimal activity occurs at 1–10 nM in isolated cells but requires higher doses (10–100 ng/g) in vivo due to rapid metabolism.

- Temporal resolution : Measure lipid mediator levels at multiple timepoints during inflammation resolution (e.g., 24–72 hours post-induction) .

Q. What experimental designs are critical for studying interactions between (±)16,17-dihydroxy-DPA and other lipid mediators?

Use lipidomics to profile SPMs (e.g., resolvins, maresins) alongside (±)16,17-dihydroxy-DPA in resolving exudates. For mechanistic studies, combine genetic knockout models (e.g., sEH⁻/⁻ mice) with pharmacological inhibitors (e.g., AUDA for sEH). Dose-response matrices can identify synergistic or antagonistic effects with other SPMs .

Methodological Considerations

Q. How to optimize sample preparation for (±)16,17-dihydroxy-DPA quantification in complex matrices like serum?

- Extraction : Use C18 SPE columns preconditioned with methanol/water. Acidify samples to pH 3.5 before loading.

- Stabilization : Add antioxidant cocktails (e.g., BHT/EDTA) to prevent auto-oxidation.

- Storage : Freeze samples at -80°C immediately after collection to preserve labile epoxide intermediates .

Q. What in vivo models are suitable for validating the bioactivity of (±)16,17-dihydroxy-DPA?

- Acute inflammation : Zymosan-induced peritonitis in mice, with quantification of neutrophil clearance and macrophage phenotypes.

- Chronic inflammation : DSS-induced colitis, focusing on mucosal healing and cytokine profiles.

- Disease models : Atherosclerosis (ApoE⁻/⁻ mice) or neuroinflammation (Alzheimer’s models), assessing plaque stability or microglial activation, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.